Cas no 1781843-49-9 (1-(3-methylbutyl)-1,7-diazaspiro4.4nonane)

1-(3-methylbutyl)-1,7-diazaspiro4.4nonane 化学的及び物理的性質
名前と識別子
-
- 1781843-49-9
- EN300-1274042
- 1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane
- 1-(3-methylbutyl)-1,7-diazaspiro4.4nonane
-
- インチ: 1S/C12H24N2/c1-11(2)4-9-14-8-3-5-12(14)6-7-13-10-12/h11,13H,3-10H2,1-2H3
- InChIKey: PXLKMFZFLCQWMM-UHFFFAOYSA-N
- ほほえんだ: N1(CCC(C)C)CCCC21CNCC2
計算された属性
- せいみつぶんしりょう: 196.193948774g/mol
- どういたいしつりょう: 196.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 15.3Ų
1-(3-methylbutyl)-1,7-diazaspiro4.4nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274042-10000mg |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1274042-2.5g |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 2.5g |
$3389.0 | 2023-06-08 | ||
Enamine | EN300-1274042-0.5g |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 0.5g |
$1660.0 | 2023-06-08 | ||
Enamine | EN300-1274042-2500mg |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1274042-1000mg |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1274042-5000mg |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1274042-0.25g |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 0.25g |
$1591.0 | 2023-06-08 | ||
Enamine | EN300-1274042-1.0g |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 1g |
$1729.0 | 2023-06-08 | ||
Enamine | EN300-1274042-10.0g |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 10g |
$7435.0 | 2023-06-08 | ||
Enamine | EN300-1274042-0.1g |
1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane |
1781843-49-9 | 0.1g |
$1521.0 | 2023-06-08 |
1-(3-methylbutyl)-1,7-diazaspiro4.4nonane 関連文献
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
1-(3-methylbutyl)-1,7-diazaspiro4.4nonaneに関する追加情報
Recent Advances in the Study of 1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane (CAS: 1781843-49-9)
The compound 1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane (CAS: 1781843-49-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic amine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for drug development.
A key area of research has been the optimization of synthetic routes for 1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves scalability and purity. The method involves a multi-step process starting from commercially available precursors, with a focus on minimizing byproducts and enhancing stereochemical control. This advancement is critical for ensuring the compound's availability for further preclinical and clinical studies.
Pharmacological evaluations have revealed that 1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane exhibits high affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. In vitro and in vivo studies have demonstrated its potential as a modulator of these receptors, suggesting applications in treating neurological disorders such as depression, anxiety, and Parkinson's disease. Notably, its unique spirocyclic structure contributes to its metabolic stability and blood-brain barrier permeability, which are advantageous for CNS-targeted therapies.
Recent preclinical trials have further explored the compound's safety and efficacy profiles. A 2024 study in Neuropharmacology reported that 1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane showed minimal off-target effects and a favorable pharmacokinetic profile in rodent models. These findings support its progression to early-phase clinical trials, with preliminary human studies expected to commence within the next two years. The compound's potential as a first-in-class therapeutic agent is underscored by its novel mechanism of action and promising preclinical data.
In addition to its therapeutic potential, research has also investigated the compound's role in chemical biology as a tool for studying receptor dynamics. Its ability to selectively bind and modulate specific receptor subtypes makes it a valuable probe for understanding neurotransmitter signaling pathways. This dual utility—both as a therapeutic candidate and a research tool—highlights the versatility of 1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane in advancing both basic and applied science.
In conclusion, 1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane (CAS: 1781843-49-9) represents a promising compound with significant potential in drug discovery and chemical biology. Ongoing research efforts are focused on further elucidating its pharmacological properties, optimizing its synthesis, and advancing it through clinical development. The compound's unique structural and functional characteristics position it as a key player in the next generation of CNS therapeutics.
1781843-49-9 (1-(3-methylbutyl)-1,7-diazaspiro4.4nonane) 関連製品
- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)
- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)
- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)
- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)
- 899738-31-9(methyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)
- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)
- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)
- 2361836-77-1(N-(2-cyanoethyl)-N-(2,2-dimethylpropyl)-4-(prop-2-enamido)benzamide)
- 2224257-09-2(N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide)



